molecular formula C12H15NO2 B2754269 N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide CAS No. 1567972-64-8

N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide

Cat. No. B2754269
CAS RN: 1567972-64-8
M. Wt: 205.257
InChI Key: PVNMEYOQUZDFAU-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

“N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide” is a pearl white powder with a savoury aroma. It is practically insoluble or insoluble in water but soluble in ethanol .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which include compounds like N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide, have shown potential in antiviral applications. For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the development of compounds that can interact with viral components, potentially leading to new antiviral drugs.

Anti-inflammatory Properties

The indole nucleus, present in N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide, is known to possess anti-inflammatory properties. This is particularly relevant in the development of treatments for chronic inflammatory diseases, where indole derivatives can play a role in modulating inflammatory responses .

Anticancer Research

Indole derivatives are also being explored for their anticancer properties. The ability of these compounds to bind with high affinity to multiple receptors makes them valuable in the search for novel anticancer agents. N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide could be part of this research, contributing to the development of new therapeutic options .

Antimicrobial Applications

The antimicrobial potential of indole derivatives extends to N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide. Research has indicated that such compounds can exhibit bactericidal activity against various bacterial strains, including resistant ones, which is crucial in the fight against antibiotic resistance .

Enzyme Inhibition

N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide has been identified as an inhibitor of phosphodiesterase 4 (PDE4) . PDE4 inhibitors have various therapeutic applications, including the treatment of psoriasis and psoriatic arthritis, by modulating immune responses and inflammation.

Plant Hormone Research

Indole derivatives are structurally related to plant hormones like indole-3-acetic acid, which is derived from tryptophan. N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide could be used in research to understand plant growth and development processes, as well as in the synthesis of plant hormone analogs .

Neuropharmacology

Given the structural similarity of indole derivatives to neurotransmitters and psychoactive compounds, N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide may have applications in neuropharmacological research. It could help in the study of neurological pathways and the development of drugs for neurological disorders .

Green Chemistry

The synthesis of N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide and its derivatives can contribute to green chemistry practices. By employing catalytic methods and sustainable protocols, the production of these compounds can be made more environmentally friendly, which is an important aspect of modern chemical research .

properties

IUPAC Name

N-[(1S)-1-(2-methoxyphenyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-4-12(14)13-9(2)10-7-5-6-8-11(10)15-3/h4-9H,1H2,2-3H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNMEYOQUZDFAU-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1OC)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide

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